molecular formula C20H18N2O2 B11554423 2-(2-methylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(2-methylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B11554423
M. Wt: 318.4 g/mol
InChI Key: WAJJOAYDCPWIEH-FYJGNVAPSA-N
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Description

2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to an aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylphenoxy)-N’-[(E)-(Naphthalen-2-yl)methylidene]acetohydrazide is unique due to its specific hydrazide linkage and the combination of aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H18N2O2/c1-15-6-2-5-9-19(15)24-14-20(23)22-21-13-16-10-11-17-7-3-4-8-18(17)12-16/h2-13H,14H2,1H3,(H,22,23)/b21-13+

InChI Key

WAJJOAYDCPWIEH-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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